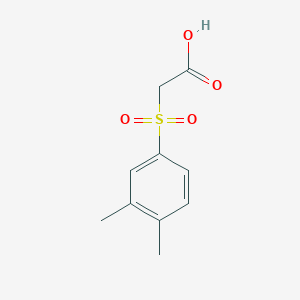![molecular formula C11H14O5S B2796187 Methyl [(4-ethoxyphenyl)sulfonyl]acetate CAS No. 1707586-47-7](/img/structure/B2796187.png)
Methyl [(4-ethoxyphenyl)sulfonyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis of Surfactants and Polymers
Methyl [(4-ethoxyphenyl)sulfonyl]acetate has been utilized in the expeditious synthesis of dianionic-headed surfactants . These surfactants, with their unique head group region featuring both carboxylic acid and sulfonic acid functionalities, have been synthesized through a radical addition strategy followed by oxidation processes. This methodology provides a convenient route to a class of surfactants that could have implications in various industries including pharmaceuticals, cosmetics, and detergents (Jianhui Jiang & Jiaxi Xu, 2017).
Catalysis and Chemical Transformations
Research on chemical transformations facilitated by this compound has led to the development of novel methodologies for the synthesis of complex organic compounds. For instance, it has been a critical reagent in the synthesis of 5,5-disubstituted and spiranic methyl 4-amino-2,2-dioxo-2,5-dihydro-1,2λ6-oxathiole-3-carboxylates, showcasing the versatility of this compound in promoting diverse chemical reactions and enabling the synthesis of potentially bioactive molecules (Alexey V. Dobrydnev, B. Vashchenko, & Y. Volovenko, 2018).
Material Science Applications
In material science , particularly in the development of electrolytes for lithium-ion batteries, derivatives of this compound have been explored. Sulfone-based electrolytes, which show promise due to their higher oxidative stability compared to traditional organic carbonate-based electrolytes, have been studied. This research could lead to advancements in energy storage technologies, highlighting the broader applicability of this compound in enhancing the performance of lithium-ion batteries (P. Hilbig, L. Ibing, R. Wagner, M. Winter, & I. Cekic‐Laskovic, 2017).
properties
IUPAC Name |
methyl 2-(4-ethoxyphenyl)sulfonylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5S/c1-3-16-9-4-6-10(7-5-9)17(13,14)8-11(12)15-2/h4-7H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAOJMZGFKUPCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-((3-chlorophenyl)sulfonyl)-3-(2-methoxyethyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2796108.png)




![2-Fluoro-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]benzamide](/img/structure/B2796115.png)



![1-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2796119.png)

![2-[8-(2-Fluorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetamide](/img/structure/B2796127.png)